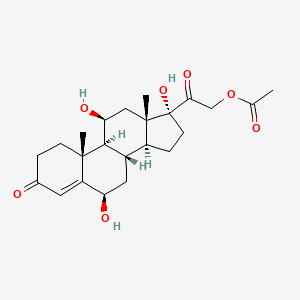

21-O-Acetyl 6|A-Hydroxy Cortisol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

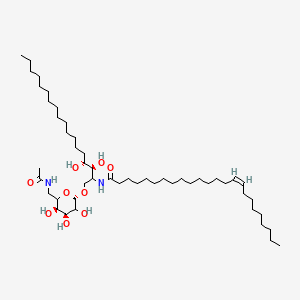

The synthesis of cortisol derivatives, including those with modifications at the 21-hydroxyl group, involves complex biochemical pathways. For instance, the preparation of [1,2,3,4-13C] cortisol 21 acetate through total synthesis introduces carbon labels in a manner that mimics natural biosynthetic pathways. This process involves the elaboration of the cortisol dihydroxyacetone side chain using known methods, demonstrating the intricacy of synthesizing modified cortisol molecules (Zomer, Wynberg, & Drayer, 1984).

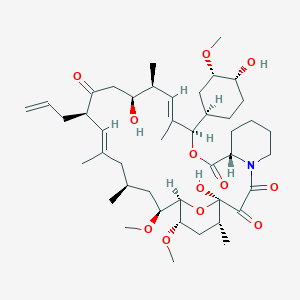

Molecular Structure Analysis

The molecular structure of 21-O-Acetyl 6|A-Hydroxy Cortisol, like that of cortisol and its derivatives, is characterized by specific functional groups that define its chemical behavior and biological activity. The presence of an acetyl group at the 21st position impacts its reactivity and interaction with biological molecules. The structural determination and analysis of genes encoding steroid 21-hydroxylase enzymes provide insights into how structural variations influence enzyme activity and steroid biosynthesis (White, New, & Dupont, 1986).

Chemical Reactions and Properties

Chemical modifications, such as acetylation of the 21-hydroxyl group in cortisol, significantly influence the compound's chemical properties and reactivity. For example, the selective acetylation of the 21-hydroxyl group of cortisol under mild conditions enhances its thermospray response, illustrating how chemical modifications can be utilized to improve analytical detection and potentially modify biological activity (Paulson & Lindberg, 1991).

Physical Properties Analysis

The physical properties of 21-O-Acetyl 6|A-Hydroxy Cortisol, including solubility, stability, and crystalline structure, are influenced by its molecular configuration. Such properties are crucial for its biological function and its interaction with other molecules in biological systems. The process of hydrolysis, for example, demonstrates how the stability and solubility of cortisol esters vary with the chain length of the ester group, affecting the compound's bioavailability and activity within the body (Wright, Cowper, Dp, & Knight, 1983).

科学的研究の応用

Enhancing Analytical Techniques

A study by Paulson and Lindberg (1991) explored the selective acetylation of the 21-hydroxyl group of cortisol, leading to the creation of cortisol 21-acetate, which includes 21-O-Acetyl 6Δ-Hydroxy Cortisol. This derivative displayed minimal fragmentation and heightened sensitivity in thermospray liquid chromatography-mass spectrometry, making it a valuable tool for cortisol determination in biological fluids. This advancement significantly improved the detection limits, making it competitive with gas chromatography-mass spectrometry methods (Paulson & Lindberg, 1991).

Understanding Genetic Disorders

Research on congenital adrenal hyperplasia, a disorder involving cortisol biosynthesis, has benefited from the study of 21-hydroxylase, a key enzyme in cortisol production. A study by Tusié-Luna, Traktman, and White (1990) utilized recombinant vaccinia virus to express normal and mutated versions of 21-hydroxylase, revealing the functional impact of specific mutations. This research provided insights into the correlation between enzymatic activity and clinical severity in 21-hydroxylase deficiency (Tusié-Luna et al., 1990).

Metabolism Studies

Bradlow, Zumoff, Monder, Lee, and Hellman (1973) isolated and identified new acidic metabolites of cortisol, including compounds with a 21-oic acid group. These metabolites, termed "cortoic acids," constituted a significant portion of administered cortisol and provided insights into cortisol's metabolic transformation and its potential biological roles (Bradlow et al., 1973).

Enzymatic Studies

Research on corticosteroid acetyltransferase by Purdy and Rao (1970) revealed the competitive inhibition of cortisol acetylation by certain hydroxysteroids. This study contributed to the understanding of enzymatic interactions and regulatory mechanisms in corticosteroid metabolism (Purdy & Rao, 1970).

特性

IUPAC Name |

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,18-,20+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZCDTDGPVVXFM-JACZHYLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-O-Acetyl 6|A-Hydroxy Cortisol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)

![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)

![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)